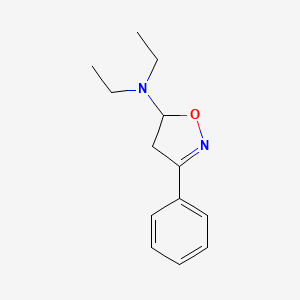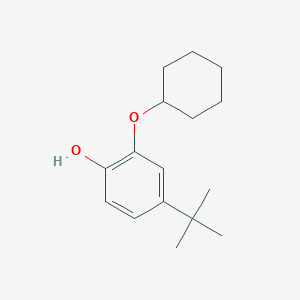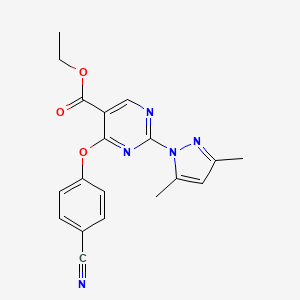
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate is an organic compound with the molecular formula C16H15ClO3. This compound is known for its unique chemical structure, which includes an acetyl group, a chloro group, a methyl group, and a methoxybenzoate ester. It is used in various scientific research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-acetyl-4-chloro-5-methylphenol and 3-methoxybenzoic acid.
Esterification Reaction: The 2-acetyl-4-chloro-5-methylphenol is reacted with 3-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester bond.
Reaction Conditions: The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: Industrial purification techniques such as crystallization or distillation to achieve high purity levels.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties[][5].
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares a similar structure but differs in the presence of an acetamido group instead of an acetyl group.
4-Acetamido-5-chloro-2-methoxybenzoic acid: Similar structure with a carboxylic acid group instead of an ester.
Uniqueness
2-Acetyl-4-chloro-5-methylphenyl 3-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
88952-15-2 |
|---|---|
Molekularformel |
C17H15ClO4 |
Molekulargewicht |
318.7 g/mol |
IUPAC-Name |
(2-acetyl-4-chloro-5-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H15ClO4/c1-10-7-16(14(11(2)19)9-15(10)18)22-17(20)12-5-4-6-13(8-12)21-3/h4-9H,1-3H3 |
InChI-Schlüssel |
MDJPTVUPYZQHLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)OC(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
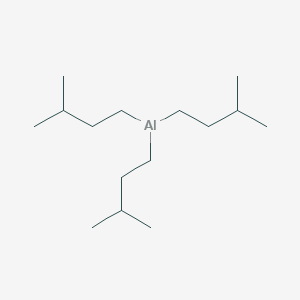
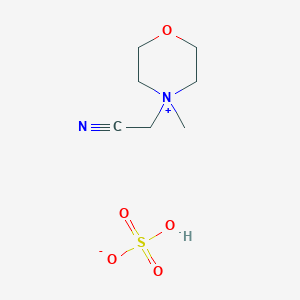
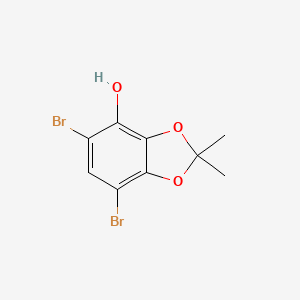
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
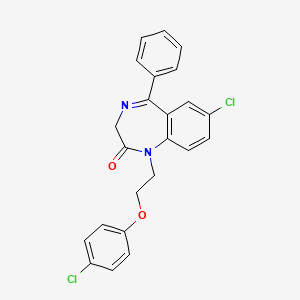
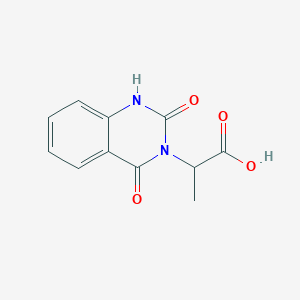
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)
